3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea
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Overview
Description
3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is a synthetic organic compound with the molecular formula C22H28N2O3 and a molecular weight of 368.477.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of benzhydryl chloride with 3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propylamine in the presence of a base to form the corresponding benzhydryl amine intermediate. This intermediate is then reacted with isocyanate to yield the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and physiological responses. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(tetrahydro-2H-pyran-4-yl)methylamine
- 1-(tetrahydro-2H-pyran-4-yl)-4-piperidinamine dihydrochloride
- tert-Butyl 4-tetrahydro-2H-pyran-4-yl-1-piperazinecarboxylate
Uniqueness
3-(diphenylmethyl)-1-[3-hydroxy-3-(oxan-4-yl)propyl]urea is unique due to its specific combination of functional groups, which confer distinct physical and chemical properties.
Properties
IUPAC Name |
1-benzhydryl-3-[3-hydroxy-3-(oxan-4-yl)propyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c25-20(17-12-15-27-16-13-17)11-14-23-22(26)24-21(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,17,20-21,25H,11-16H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYFLWNJZJJNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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